2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, hydrazine, and trifluoromethyl groups
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to play a significant role in the protection of crops from pests .
Pharmacokinetics
The solubility of similar compounds in water is often slightly soluble , which can impact their bioavailability.
Result of Action
Tfmp derivatives are known to have significant biological activities due to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
The development of fluorinated organic chemicals is becoming an increasingly important research topic due to their unique properties .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which facilitate the binding of the compound to the active sites of enzymes. This binding can lead to either the inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, it can interact with DNA and RNA, affecting the transcription and translation processes. These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause cumulative effects on cellular processes, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including oxidative stress and damage to cellular structures. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions can result in the formation of reactive metabolites, which can further interact with cellular components and affect their function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, it can be found in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine typically involves the introduction of the hydrazine group to a pre-formed 2-chloro-4-(trifluoromethyl)pyridine. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea under basic conditions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as herbicides or flame retardants.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
3-Chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine: Similar structure but with different substitution positions, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine is unique due to the presence of both the hydrazine and trifluoromethyl groups, which confer distinct chemical properties. The hydrazine group allows for various chemical modifications, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination makes it a versatile compound for use in diverse scientific and industrial applications.
Properties
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-5(12-4)13-11/h1-2H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFACCCFLLFQERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1NN)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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